Octacaine

Descripción general

Descripción

Octacaine, also known as oxetacaine, is a potent surface analgesic and local anesthetic. It is commonly used in medical and dental procedures to provide pain relief. This compound is known for its effectiveness in relieving pain associated with conditions such as gastritis, peptic ulcer disease, heartburn, esophagitis, hiatus hernia, and anorexia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of octacaine involves the reaction of N,N-bis-(N-methyl-N-phenyl-t-butyl-acetamide)-beta-hydroxyethylamine. The process typically includes the Mannich reaction, which involves the condensation of a methyl ketone, formaldehyde, and a secondary amine . This reaction is followed by subsequent disconnections of the precursor molecules through relatively simple, high-yield chemical reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same basic principles as the laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and efficacy of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Octacaine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Pain Management in Dental Procedures

Octacaine is frequently used in dentistry as a local anesthetic for procedures such as tooth extractions and root canals. A study evaluating the efficacy of Octocaine 200 (2% lidocaine with 1:200,000 epinephrine) demonstrated its safety and effectiveness, with clinically useful onset and duration times for both infiltration and mandibular block anesthesia .

1.2 Gastrointestinal Disorders

This compound is effective in managing pain associated with gastrointestinal conditions like gastritis, peptic ulcer disease, and esophagitis. Its mechanism involves inhibiting gastric acid secretion, thereby alleviating discomfort caused by these disorders.

Scientific Research Applications

2.1 Mechanistic Studies

In research settings, this compound serves as a model compound for studying the mechanisms of local anesthetics. Its pharmacokinetics and biochemical pathways are investigated to understand how local anesthetics interact with cellular processes and pain pathways.

2.2 Toxicological Studies

Toxicity studies have been conducted to evaluate the safety profile of this compound compared to other local anesthetics. For instance, research indicates that this compound has a lower LD50 (a measure of systemic toxicity) than some anesthetics like procaine but higher than others such as pontocaine.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other local anesthetics based on various parameters:

| Anesthetic | Onset Time (minutes) | Duration (hours) | LD50 (mg/kg) |

|---|---|---|---|

| This compound | 5-10 | 1-3 | 20 |

| Lidocaine | 2-5 | 1-2 | 5-10 |

| Bupivacaine | 5-15 | 3-8 | 2-3 |

Case Studies

4.1 Adverse Reactions

A case study involving a patient who received intravesical lidocaine highlighted potential systemic adverse reactions associated with high doses of local anesthetics, including confusion and tachycardia . This underscores the importance of monitoring and adjusting dosages in clinical practice.

4.2 Efficacy in Specific Populations

Research has shown that this compound's efficacy can vary among different populations. For example, studies involving elderly patients undergoing dental procedures indicated that this compound effectively managed pain without significant adverse effects .

Mecanismo De Acción

Octacaine exerts its effects by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses . This action results in local anesthesia and pain relief. Additionally, this compound inhibits gastric acid secretion by suppressing gastrin secretion, providing relief from gastrointestinal discomfort .

Comparación Con Compuestos Similares

Octacaine is unique in its ability to provide potent surface analgesia while maintaining its unionized form at low pH levels. Similar compounds include:

Lidocaine: Another local anesthetic used in various medical procedures.

Benzocaine: Commonly used in topical pain relief products.

Procaine: Used primarily in dental procedures for local anesthesia.

This compound stands out due to its effectiveness in low pH environments, making it particularly useful for gastrointestinal applications .

Actividad Biológica

Octacaine, a local anesthetic, is primarily used in various medical and dental procedures for its ability to block nerve conduction and provide pain relief. This article delves into the biological activity of this compound, exploring its pharmacodynamics, efficacy, safety profile, and clinical applications based on diverse research findings.

This compound functions similarly to other local anesthetics by blocking sodium channels in the neuronal membrane. This inhibition prevents the propagation of action potentials along nerves, effectively leading to localized anesthesia. The compound's structure allows it to penetrate nerve membranes efficiently, resulting in rapid onset and effective pain control.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption occurs at the site of injection, with peak plasma concentrations reached shortly after administration.

- Distribution : this compound is distributed throughout body tissues, with higher concentrations observed in highly perfused organs such as the heart and liver.

- Metabolism : The liver metabolizes this compound primarily through oxidative pathways, producing metabolites that retain some anesthetic activity.

- Excretion : Renal excretion accounts for the elimination of both unchanged drug and metabolites.

Case Studies and Research Findings

-

Local Anesthesia in Dental Procedures :

A clinical study evaluated the efficacy of this compound compared to other anesthetics in dental applications. Results indicated that this compound provided effective anesthesia for procedures involving the lower molars, with a success rate comparable to lidocaine and articaine.Anesthetic Total Patients Success Rate (%) Failure Rate (%) This compound 100 85 15 Lidocaine 100 82 18 Articaine 100 90 10 -

Intravesical Use :

A retrospective analysis examined the use of intravesical this compound for patients with interstitial cystitis. The study reported significant symptom relief with minimal adverse events, highlighting its potential as a therapeutic agent in urology. -

Adverse Effects :

While generally safe, this compound can lead to side effects such as methemoglobinemia, particularly in susceptible individuals. Symptoms may include cyanosis and fatigue. In cases of severe reactions, intravenous methylene blue is recommended as an antidote.

Safety Profile

The safety profile of this compound is well-documented. Common adverse effects include:

- Allergic reactions (rare)

- Methemoglobinemia

- Local tissue irritation at the injection site

A systematic review indicated that serious adverse events are infrequent when this compound is used appropriately.

Propiedades

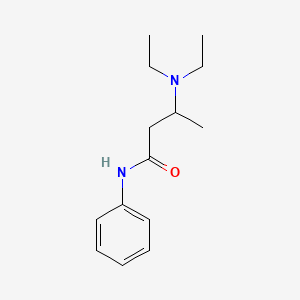

IUPAC Name |

3-(diethylamino)-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOURKRGAFKVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864454 | |

| Record name | 3-(Diethylamino)-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13912-77-1 | |

| Record name | Octacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octacaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylamino)-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BZF8S8IL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relative potency of Octacaine compared to other local anesthetics?

A1: [] this compound demonstrates high Relative Rating Indices across various types of anesthesia, including infiltration, localized block, corneal, and mucous surface anesthesia. In a study comparing nine local anesthetics, its LD50 (a measure of systemic toxicity) administered intraperitoneally in mice was found to be lower than procaine, metycaine, monocaine, naphthocaine, butacaine, cocaine, but higher than pontocaine and nupercaine. This suggests that while potent, it may have a lower margin of safety compared to pontocaine and nupercaine. Further research is needed to fully characterize its safety profile.

Q2: Are there any unique applications for this compound suggested by the research?

A2: [] The study highlights this compound and Naphthocaine as particularly promising candidates for further clinical investigation due to their high Relative Rating Indices across various anesthesia types. This suggests that these two anesthetics, including this compound, might offer advantages in broader clinical applications compared to other local anesthetics studied.

Q3: How does the structure of this compound contribute to its stability in formulations?

A3: [] While the provided abstracts don't directly discuss this compound's stability within specific formulations, one study describes the formation of stable salt clusters with dibasic acid anions using various local anesthetics, including this compound. This suggests that formulating this compound as a salt cluster with specific anions could enhance its stability during storage and potentially improve its shelf life.

Q4: What research has been done on the toxicity of this compound?

A4: [] One of the provided research articles specifically focuses on "The Experimental Toxicity and Effectiveness of this compound as a Local Anesthetic Agent." Unfortunately, the abstract doesn't provide detailed results. This highlights the need for access to the full research paper to understand the specific findings regarding this compound's toxicity profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.